An In-Depth Technical Guide on the Physicochemical Properties of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide on the Physicochemical Properties of 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from closely related analogs and general methodologies for the 2-amino-5-alkyl-1,3,4-thiadiazole class of compounds. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold.
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, has been the subject of extensive research. This guide focuses on the specific derivative, 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine, providing available data and generalized experimental approaches to facilitate further investigation.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-Amino-5-ethyl-1,3,4-thiadiazole (CAS: 14068-53-2)
| Property | Value | Source |
| Molecular Formula | C4H7N3S | [3] |
| Molecular Weight | 129.18 g/mol | [4] |
| Melting Point | 200-203 °C (lit.) | [4] |
| Boiling Point | 267.2±23.0 °C (Predicted) | [3] |
| XLogP3 | 0.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 80 Ų | [5] |
Synthesis and Experimental Protocols
A general and established method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide. A specific protocol outlined in a US patent demonstrates the use of polyphosphoric acid as a reaction medium, which offers high yields.[6]
General Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles[6]
This method involves the reaction of an appropriate alkanoic acid with thiosemicarbazide in the presence of polyphosphoric acid. For the synthesis of 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine, a protected form of 2-aminopropanoic acid (alanine) would be required.
Reaction Scheme:
Caption: General synthesis pathway for 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine.
Experimental Protocol:
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Reaction Setup: In a dry reaction vessel, combine thiosemicarbazide (1 molar equivalent) and a protected form of 2-aminopropanoic acid (1-1.2 molar equivalents).
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Addition of Catalyst: Add polyphosphoric acid to the reaction mixture (at least 2 parts by weight per part of thiosemicarbazide).[6]
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Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but temperatures around 100-120°C for several hours are typical.[6]
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Work-up: After the reaction is complete, cool the mixture and carefully add it to ice water.
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Neutralization and Isolation: Neutralize the aqueous solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.[6]
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Purification: Filter the precipitate, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Deprotection: The protecting group on the aminoethyl side chain is then removed under appropriate conditions to yield the final product.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
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Melting Point Analysis: To assess the purity of the compound.
Biological Activity and Signaling Pathways
While specific studies on 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine are lacking, the broader class of 2-amino-1,3,4-thiadiazoles is well-documented for its significant antimicrobial properties.[7] The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell wall synthesis.[8][9]
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of 1,3,4-thiadiazole derivatives is thought to stem from their ability to interfere with key cellular processes in bacteria and fungi. The heterocyclic ring system can act as a bioisostere for other five-membered rings found in biologically important molecules, allowing it to bind to and inhibit enzymes.[10]
Caption: Conceptual diagram of the proposed antimicrobial mechanism of 1,3,4-thiadiazoles.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a 2-amino-5-alkyl-1,3,4-thiadiazole derivative.
Caption: Experimental workflow for the synthesis and analysis of the target compound.
Conclusion
While specific experimental data for 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine remains to be published, this technical guide provides a solid foundation for its investigation. By utilizing the provided general synthesis protocols and leveraging the physicochemical data of a close structural analog, researchers can efficiently approach the synthesis, purification, and characterization of this promising compound. Further studies are warranted to elucidate its precise physicochemical properties and to explore its full therapeutic potential, particularly in the context of antimicrobial drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 2-Amino-5-ethyl-1,3,4-thiadiazole 97 14068-53-2 [sigmaaldrich.com]
- 5. PubChemLite - 2-amino-5-ethyl-1,3,4-thiadiazole (C4H7N3S) [pubchemlite.lcsb.uni.lu]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
